molecular formula C9H11ClN2O2 B7885353 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride

Cat. No.: B7885353
M. Wt: 214.65 g/mol
InChI Key: UWANUVZRJHUOLN-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a chemical compound that belongs to the class of benzo[b][1,4]oxazinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts such as ammonium niobium oxalate can also be employed to promote the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products Formed

The major products formed from these reactions include various substituted benzo[b][1,4]oxazinones, which can be further utilized in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylbenzo[b][1,4]oxazin-4-one
  • 6-Amino-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

6-Amino-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methyl groups at specific positions on the benzo[b][1,4]oxazinone ring system enhances its reactivity and potential for forming diverse derivatives with significant biological activities .

Properties

IUPAC Name

6-amino-2-methyl-4H-1,4-benzoxazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5;/h2-5H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWANUVZRJHUOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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